Glucose oxime

Description

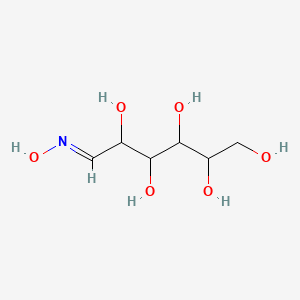

Structure

2D Structure

3D Structure

Properties

CAS No. |

608-81-1 |

|---|---|

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+ |

InChI Key |

FQDOAQMGAIINEJ-LJVFLWCUSA-N |

SMILES |

C(C(C(C(C(C=NO)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=NO)O)O)O)O)O |

Synonyms |

glucosoxime |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of D-glucose Oxime

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of D-glucose oxime, a derivative of D-glucose with significant potential in various scientific domains, including medicinal chemistry. The document details the synthetic route from D-glucose, outlines purification methods, and presents a summary of its key characterization data. Furthermore, it explores the logical workflow of its potential application as a reactivator of inhibited acetylcholinesterase.

Introduction

D-glucose oxime is formed by the reaction of the aldehyde group of D-glucose with hydroxylamine.[1] This conversion of a carbonyl group to an oxime is a fundamental reaction in organic chemistry, often employed for the protection and characterization of aldehydes and ketones.[2] In the context of medicinal chemistry, sugar oximes are of particular interest due to their potential biological activities. Notably, certain oxime compounds have been investigated as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function that can be inhibited by organophosphorus compounds.[3][4] The conjugation of an oxime moiety to a glucose scaffold may offer advantages in terms of bioavailability and transport.[3]

In solution, D-glucose oxime exists as a complex equilibrium mixture of cyclic and acyclic isomers. The solid state is predominantly the cyclic β-pyranose form. However, in an aqueous solution, it isomerizes to a mixture of β-pyranose (23%), α-pyranose (7%), anti-(Z-) acyclic (13.5%), and syn-(E-) acyclic (56.5%) forms.[5]

Synthesis of D-glucose Oxime

The synthesis of D-glucose oxime involves the condensation reaction between D-glucose and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.

General Reaction Scheme

The aldehyde group of the open-chain form of D-glucose reacts with hydroxylamine to form an oxime and a molecule of water.[1]

Figure 1: General reaction for the synthesis of D-glucose oxime.

Experimental Protocol

Materials:

-

D-glucose

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol (absolute)

-

Water

-

Activated carbon (optional)

Procedure:

-

Preparation of Free Hydroxylamine: A solution of hydroxylamine hydrochloride in ethanol is neutralized with a stoichiometric amount of a base like sodium hydroxide or pyridine. The resulting precipitate of sodium chloride is removed by filtration.

-

Reaction: The ethanolic solution of free hydroxylamine is added to a solution of D-glucose in ethanol.

-

Reaction Conditions: The reaction mixture is refluxed for several hours. A study on fructose oxime suggests heating at 75-78°C for at least 10 hours may be effective.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue may be treated with an acid to remove any remaining pyridine by forming a salt.

-

Purification: The crude product is then purified by recrystallization. A common solvent system for the recrystallization of polar compounds like sugar derivatives is a mixture of ethanol and water. The crude oxime is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold ethanol-water, and dried under vacuum.

Characterization of D-glucose Oxime

The successful synthesis of D-glucose oxime is confirmed through various analytical techniques to determine its physicochemical properties and structural integrity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₆ | [6] |

| Molecular Weight | 195.17 g/mol | [6] |

| Appearance | Colorless crystals | [1] |

| Melting Point | Not explicitly found for D-glucose oxime. For comparison, D-glucose has a melting point of 146 °C. | |

| Specific Rotation | Not explicitly found for D-glucose oxime. The specific rotation of D-glucose is +52.7° (c=10 in water). | [7] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would show signals corresponding to the protons on the sugar ring and the C=N-OH proton of the oxime group. The anomeric protons of the cyclic forms would appear at distinct chemical shifts.[8]

-

¹³C NMR: The carbon spectrum would reveal the six carbon signals of the glucose backbone, with the C1 carbon of the oxime appearing at a characteristic downfield shift.[8]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of D-glucose oxime would exhibit characteristic absorption bands for its functional groups. While a specific spectrum for D-glucose oxime is not provided, the spectrum of D-glucose shows strong, broad absorptions for O-H stretching, C-H stretching, and C-O stretching vibrations.[9] The spectrum of D-glucose oxime would additionally feature a characteristic C=N stretching vibration.

3.2.3. Mass Spectrometry (MS)

Logical Workflow: Potential as an Acetylcholinesterase Reactivator

Sugar oximes are being investigated for their potential to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (nerve agents or pesticides).[3] The glucose moiety may aid in transporting the oxime across the blood-brain barrier.[3] The general mechanism of reactivation provides a logical workflow for the potential application of D-glucose oxime.

References

- 1. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmsl.cz [mmsl.cz]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Glucose oxime | C6H13NO6 | CID 95133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Virtual Labs [cds-iiith.vlabs.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, 6TMS derivative [webbook.nist.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Glucose Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose oxime, a derivative of D-glucose, is a molecule of significant interest in various scientific fields, from synthetic chemistry to drug development. Its ability to exist in both cyclic and open-chain forms, coupled with the reactivity of the oxime functional group, makes it a versatile compound with potential applications in medicinal chemistry, including as a reactivator for acetylcholinesterase and as an inhibitor of glucose transporters. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is formed through the reaction of D-glucose with hydroxylamine. This reaction primarily involves the aldehyde group of the open-chain form of glucose, resulting in the formation of an aldoxime. However, the structure of this compound is not limited to this open-chain form. In solution, it exists as a complex equilibrium mixture of cyclic (α- and β-pyranose) and open-chain (syn and anti) isomers. This isomeric complexity governs its reactivity and biological interactions. Understanding the physical and chemical properties of these forms is crucial for its application in research and drug development.

Physical Properties

This compound is generally a colorless, crystalline solid that is less soluble in water compared to its parent molecule, D-glucose.[1] Its physical properties are influenced by the isomeric form present. In the solid state, D-glucose oxime exists predominantly in the cyclic β-pyranose form.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₆ | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| IUPAC Name | (2R,3R,4R,5S)-6-(hydroxyimino)hexane-1,2,3,4,5-pentol | - |

| Appearance | Colorless crystals | [1] |

| Melting Point | Decomposes at 143-145 °C | [4] |

| Solubility | Sparingly soluble in water. | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of multiple hydroxyl groups and the oxime functional group. It can undergo reactions typical of both polyols and oximes.

Isomerization in Aqueous Solution

In an aqueous solution, D-glucose oxime undergoes mutarotation and isomerization to establish an equilibrium between its various forms. The approximate composition of this mixture is:

-

β-pyranose form: 23%[2]

-

α-pyranose form: 7%[2]

-

syn-(E)-oxime (open-chain): 56.5%[2]

-

anti-(Z)-oxime (open-chain): 13.5%[2]

References

An In-depth Technical Guide to Isomerism in Glucose Oxime and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomerism of glucose oxime and its derivatives. It covers the fundamental principles of stereoisomerism and geometric isomerism, methods for synthesis and characterization, and the potential biological significance of these isomers. This document is intended to be a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Introduction to Isomerism in this compound

This compound, formed by the reaction of D-glucose with hydroxylamine, is a fascinating molecule that exhibits multiple forms of isomerism. Due to the presence of chiral centers in the glucose backbone and the C=N double bond of the oxime functionality, this compound can exist as a complex mixture of stereoisomers and geometric isomers. Understanding the nature of this isomerism is critical for its synthesis, purification, characterization, and for elucidating the structure-activity relationships of its derivatives.

In the solid state, D-glucose oxime primarily exists in the cyclic β-pyranose form. However, in aqueous solution, it establishes a dynamic equilibrium, leading to a mixture of four main isomers: the cyclic α- and β-pyranose anomers, and the open-chain syn-(E)- and anti-(Z)-geometric isomers.[1]

Types of Isomerism in this compound

Stereoisomerism in the Glucose Moiety

The glucose backbone contains multiple chiral centers, leading to the existence of D- and L-glucose. This guide focuses on derivatives of D-glucose, the naturally occurring enantiomer. The cyclic forms of this compound, the α- and β-pyranose anomers, are diastereomers that differ in the configuration at the anomeric carbon (C-1).

Geometric Isomerism of the Oxime Group

The restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group gives rise to geometric isomerism.[2] These isomers are designated as syn and anti or, more systematically, using the E/Z notation.

-

syn (or E) isomer: The hydroxyl group (-OH) of the oxime and the hydrogen atom on the C-1 carbon are on the same side of the C=N double bond.

-

anti (or Z) isomer: The hydroxyl group (-OH) of the oxime and the hydrogen atom on the C-1 carbon are on opposite sides of the C=N double bond.

Equilibrium Composition of D-Glucose Oxime in Aqueous Solution

In aqueous solution, D-glucose oxime exists as a mixture of its cyclic and open-chain isomers. The equilibrium composition has been reported as follows[1]:

| Isomer | Form | Percentage in Aqueous Solution |

| syn-D-Glucose Oxime | Open-chain (E) | 56.5% |

| β-D-Glucopyranose Oxime | Cyclic | 23.0% |

| anti-D-Glucose Oxime | Open-chain (Z) | 13.5% |

| α-D-Glucopyranose Oxime | Cyclic | 7.0% |

Table 1: Equilibrium composition of D-glucose oxime isomers in aqueous solution.[1]

The following diagram illustrates the equilibrium between the different isomeric forms of D-glucose oxime.

Experimental Protocols

Synthesis of D-Glucose Oxime

The synthesis of D-glucose oxime is typically achieved through the condensation reaction of D-glucose with hydroxylamine hydrochloride in the presence of a base.[2]

Materials:

-

D-glucose

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethanol or other suitable solvent

-

Water

Procedure:

-

Dissolve D-glucose in a minimal amount of water.

-

In a separate flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.

-

Add the hydroxylamine hydrochloride solution to the D-glucose solution with stirring.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a specified period (e.g., 2-24 hours) to allow for the formation of the oxime.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product may crystallize out of solution. If not, the solvent can be removed under reduced pressure.

-

The crude product, which is a mixture of isomers, can be collected by filtration and washed with a cold solvent.

Separation of this compound Isomers

The separation of the different isomers of this compound can be challenging due to their structural similarity and the dynamic equilibrium in solution. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation of sugar isomers and their derivatives.[3]

General HPLC Protocol for Sugar Isomer Separation:

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column or a ligand-exchange column, is typically used.

-

Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water. The exact ratio can be optimized to achieve the best separation.

-

Detector: A Refractive Index (RI) detector is commonly used for the detection of underivatized sugars.

-

Temperature: The column temperature is often controlled to improve resolution and reproducibility.

The following diagram illustrates a general workflow for the synthesis and separation of this compound isomers.

Spectroscopic Characterization of this compound Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the characterization and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts of the protons in the different isomers of this compound will vary. The anomeric protons (H-1) of the α- and β-pyranose forms will appear at different chemical shifts. For the syn and anti isomers, the chemical shift of the proton attached to the C=N double bond (H-1) is particularly diagnostic.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the anomeric carbon (C-1) and the carbons of the oxime group, will differ between the isomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule. The different isomers of this compound are expected to show characteristic differences in their IR spectra, particularly in the regions corresponding to the O-H, C=N, and N-O stretching vibrations.

| Functional Group | Approximate Wavenumber (cm⁻¹) | Notes |

| O-H stretch | 3600 - 3200 | Broad band due to hydrogen bonding. The position can vary between isomers. |

| C=N stretch | 1690 - 1640 | Characteristic of the oxime group. |

| N-O stretch | 960 - 930 | Characteristic of the oxime group. |

Table 2: General IR absorption frequencies for oximes.

Differences in hydrogen bonding patterns between the isomers can lead to shifts in the O-H stretching frequency. For instance, intramolecular hydrogen bonding in one isomer versus intermolecular hydrogen bonding in another will result in different absorption bands.[4]

Derivatives of this compound and Their Isomerism

The hydroxyl groups of this compound can be derivatized to modify its properties. A common derivative is the per-O-trimethylsilyl (TMS) ether, which is more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. The isomerism of the oxime group is retained in these derivatives, and different isomers of the TMS-derivatized this compound can be separated and identified by GC.

The synthesis of oxime-linked glycoconjugates is another important area of research. In these derivatives, the oxime nitrogen is linked to other molecules, such as peptides or lipids. The E/Z isomerism of the oxime linkage can influence the overall conformation and biological activity of the glycoconjugate.[3]

Biological Activity and Potential Applications

The different isomers of a biologically active molecule can exhibit distinct pharmacological properties. While the specific biological activities of the individual isomers of this compound are not extensively documented, sugar oximes, in general, have been investigated for several potential applications.

One area of interest is their potential as cholinesterase reactivators .[1] Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition by organophosphorus compounds can be fatal. Certain oxime-containing compounds can reactivate the inhibited enzyme. The specific geometry of the oxime group can be crucial for its efficacy as a reactivator.

The following diagram depicts the potential relationship between isomerism and biological activity.

Conclusion

The isomerism of this compound is a complex yet fundamental aspect of its chemistry. The existence of cyclic anomers and open-chain geometric isomers in equilibrium presents both challenges and opportunities for researchers. A thorough understanding of the synthesis, separation, and characterization of these isomers is essential for the development of this compound derivatives with specific and predictable properties. Further research into the distinct biological activities of the individual isomers could lead to the discovery of novel therapeutic agents and research tools. This guide provides a solid foundation for professionals working in the fields of carbohydrate chemistry, drug discovery, and materials science.

References

Spectroscopic Analysis of Glucose Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of glucose oxime. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and related fields who require a comprehensive understanding of the analytical methodologies for this important compound. This document details the experimental protocols and presents key quantitative data for the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction to this compound

This compound is a derivative of glucose formed by the reaction of glucose with hydroxylamine. This reaction opens the cyclic hemiacetal form of glucose to an open-chain structure, which then reacts to form an oxime. This compound can exist as a mixture of isomers, including the cyclic α- and β-pyranose forms, as well as the open-chain (E) and (Z) isomers of the oxime. The equilibrium between these forms is often dependent on the solvent and pH. The ability to accurately characterize this equilibrium and the structure of each isomer is critical for its application in various fields, including medicinal chemistry and as a building block in the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the unambiguous assignment of protons and carbons in its various isomeric forms.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

For studies on the isomeric equilibrium, use a deuterated buffer solution (e.g., acetate buffer in D₂O) to maintain a constant pH.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any particulate matter.

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire spectra using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for carbon nuclei in this compound (approximately 50-170 ppm).

Data Presentation: NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the different isomers of this compound in D₂O.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Isomers in D₂O.

| Proton | (E)-Oxime | (Z)-Oxime | α-Pyranose | β-Pyranose |

| H-1 | 7.42 (d, J=6.5) | 6.72 (d, J=7.0) | 5.15 (d, J=3.8) | 4.66 (d, J=8.0) |

| H-2 | 4.45 (dd) | 4.80 (dd) | 3.55 (dd) | 3.25 (dd) |

| H-3 | 3.85 (t) | 4.05 (t) | 3.70 (t) | 3.48 (t) |

| H-4 | 3.75 (t) | 3.90 (t) | 3.40 (t) | 3.40 (t) |

| H-5 | 3.95 (m) | 4.15 (m) | 3.80 (m) | 3.45 (ddd) |

| H-6a | 3.70 (dd) | 3.80 (dd) | 3.85 (dd) | 3.90 (dd) |

| H-6b | 3.60 (dd) | 3.70 (dd) | 3.75 (dd) | 3.70 (dd) |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions such as pH and temperature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in D₂O.

| Carbon | (E)-Oxime | (Z)-Oxime | α-Pyranose | β-Pyranose |

| C-1 | 151.8 | 152.5 | 92.5 | 96.5 |

| C-2 | 71.0 | 70.5 | 72.0 | 74.8 |

| C-3 | 76.0 | 75.5 | 73.5 | 76.5 |

| C-4 | 70.0 | 69.5 | 70.2 | 70.2 |

| C-5 | 72.5 | 72.0 | 72.0 | 76.8 |

| C-6 | 63.0 | 62.5 | 61.2 | 61.2 |

Visualization: NMR Analysis Workflow

An In-depth Technical Guide to the Core Principles of Glucose Oxime Formation

This technical guide provides a comprehensive overview of the fundamental principles underlying the formation of glucose oxime. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, stereochemistry, influential factors, and experimental protocols.

Core Principles of this compound Formation

The formation of an oxime from glucose is a cornerstone reaction in carbohydrate chemistry, primarily utilized to confirm the presence of a carbonyl group.[1][2] The reaction involves the condensation of glucose with hydroxylamine (NH₂OH).

Glucose exists in a dynamic equilibrium between its cyclic hemiacetal forms (α- and β-pyranose) and a minor, but crucial, open-chain aldehydic form.[3][4] The reaction with hydroxylamine proceeds exclusively through this open-chain structure, which possesses a free aldehyde group (-CHO) at the C1 position.[5][6][7][8][9] This is a critical prerequisite for the reaction to occur.

Consequently, glucose derivatives where the anomeric hydroxyl group is modified, such as in glucose pentaacetate, cannot open into the acyclic form and thus do not react with hydroxylamine to form an oxime.[5][6][9]

Caption: Equilibrium between cyclic and open-chain forms of glucose.

The formation of this compound is a classic two-step nucleophilic addition-elimination reaction, also known as a condensation reaction.[10][11][12]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the open-chain glucose. This leads to the formation of an unstable tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.

This reaction is generally acid-catalyzed. A weakly acidic medium facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack. However, a highly acidic environment is detrimental as it would protonate the nitrogen of hydroxylamine, nullifying its nucleophilicity.[12]

Caption: Mechanism of this compound formation.

The resulting this compound is not a single entity but exists as a complex equilibrium mixture of isomers in aqueous solution.[2][13][14] The C=N double bond gives rise to geometric isomers, designated as syn (E) and anti (Z). Furthermore, these open-chain isomers coexist with the cyclic α- and β-pyranose forms of the oxime.[2][13]

Quantitative Data Summary

The physical properties and isomeric distribution of D-glucose oxime are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₆ | [15] |

| Molecular Weight | 195.17 g/mol | [15] |

| IUPAC Name | (2R,3R,4R,5S)-6-hydroxyiminohexane-1,2,3,4,5-pentol | [15] |

| Physical State | Colorless crystals or thick liquid | [16] |

| Water Solubility | Poorly soluble |[16] |

Table 2: Isomeric Distribution of D-Glucose Oxime in Aqueous Solution

| Isomer | Percentage (%) |

|---|---|

| syn-(E) open-chain | 56.5 |

| anti-(Z) open-chain | 13.5 |

| β-pyranose (cyclic) | 23.0 |

| α-pyranose (cyclic) | 7.0 |

Source: Data derived from a study by Finch et al., as cited in Juniper Publishers.[13]

Factors Influencing this compound Formation

The efficiency and rate of oxime formation are significantly influenced by several experimental parameters.

The pH of the reaction medium is a critical factor.[17][18] The reaction rate is typically maximal in weakly acidic solutions (pH ~4-5).

-

High pH (Alkaline): Reduces the rate by decreasing the concentration of the protonated carbonyl group, which is more electrophilic.

-

Low pH (Strongly Acidic): The nucleophile, hydroxylamine, becomes protonated (NH₃OH⁺), rendering it non-nucleophilic and thus inhibiting the reaction.[12]

Like most chemical reactions, the rate of oxime formation increases with temperature.[19] Reactions are often carried out at elevated temperatures, such as refluxing in a solvent, to reduce reaction times.[10] Microwave-assisted synthesis can further accelerate the process, often completing the reaction within minutes.[13]

While the reaction is acid-catalyzed, other catalysts can be employed. A solvent-free method using bismuth(III) oxide (Bi₂O₃) under grinding conditions has been reported as an efficient and environmentally friendly alternative.[20]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are representative protocols.

This method involves the reaction of glucose with hydroxylamine hydrochloride, often with a weak base like pyridine or sodium hydroxide to liberate the free hydroxylamine.[10]

Materials:

-

D-Glucose

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol or an aqueous buffer solution

-

Distilled water

-

Reaction flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve D-glucose (1 equivalent) in an appropriate solvent (e.g., water/ethanol mixture) in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Slowly add a solution of NaOH or pyridine (1.2 equivalents) to neutralize the HCl and free the hydroxylamine.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

This protocol offers a rapid and efficient alternative for synthesizing oxime-linked glycoconjugates.[13]

Materials:

-

D-Glucose

-

An aminooxy-containing molecule (R-ONH₂)

-

Aqueous buffer (e.g., acetate buffer, pH 5-6)

-

Microwave reactor

Procedure:

-

Dissolve equimolar quantities of D-glucose and the aminooxy compound in a suitable aqueous solvent in a microwave-safe reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature.[13]

-

After the reaction, cool the vessel to room temperature.

-

The product can be isolated and purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).[14]

The synthesized this compound is typically characterized using a combination of spectroscopic techniques to confirm its structure and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Infrared (IR) Spectroscopy: Characteristic bands for oximes include stretches for O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹).[16] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for detailed structural analysis, allowing for the identification and quantification of the different isomers present in a sample.[21] Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[20]

Applications in Research and Drug Development

Glucose oximes are more than just a classical derivative for structural confirmation. They serve as versatile intermediates and tools in modern chemistry and drug development.

-

Bioconjugation and Ligation: The chemoselective reaction between an aminooxy group and a carbonyl group (from a reducing sugar like glucose) forms a stable oxime linkage. This "oxime ligation" is a powerful tool for attaching carbohydrates to peptides, proteins, lipids, and other molecules without the need for protecting groups.[13][14]

-

Pharmaceutical Intermediates: Sugar oximes are valuable precursors in the synthesis of complex molecular architectures, including glycosylated pharmaceuticals and various bioactive materials.[13]

-

Enzyme Reactivators: Certain sugar oxime derivatives have been investigated as potential reactivators for inhibited cholinesterases.[13]

References

- 1. Glucose reacts with hydroxylamine to form an oxime and adds a molecule of.. [askfilo.com]

- 2. This compound | 608-81-1 | Benchchem [benchchem.com]

- 3. vedantu.com [vedantu.com]

- 4. cbseacademic.nic.in [cbseacademic.nic.in]

- 5. sarthaks.com [sarthaks.com]

- 6. zijlrfbfibalyzqn.quora.com [zijlrfbfibalyzqn.quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Glucose forms an oxime but glucose pentaacetate does not .Explain. [allen.in]

- 10. scribd.com [scribd.com]

- 11. Khan Academy [khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C6H13NO6 | CID 95133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Oxime - Wikipedia [en.wikipedia.org]

- 17. The effect of pH and amino acids on the formation of methylglyoxal in a glucose-amino acid model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of pH Regulation Mode in Glucose Fermentation on Product Selection and Process Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Glucose Oxime: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose oxime, a derivative of the ubiquitous monosaccharide D-glucose, has emerged as a highly versatile and valuable precursor in organic synthesis. Its unique chemical architecture, featuring a polyhydroxylated chiral backbone and a reactive oxime functionality, provides a gateway to a diverse array of complex nitrogen-containing molecules. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound as a precursor in the construction of valuable organic scaffolds. Detailed experimental protocols for its synthesis and subsequent transformations, quantitative data summaries, and mechanistic pathway visualizations are provided to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

The strategic utilization of readily available carbohydrate feedstocks as starting materials in organic synthesis represents a cornerstone of modern green and sustainable chemistry. D-glucose, in its oxime form, offers a rich platform for chemical diversification. The oxime group (C=N-OH) can be chemoselectively transformed into a variety of other nitrogen-containing functional groups, including amines, nitriles, and isoxazolines. Furthermore, the inherent chirality of the glucose backbone allows for the stereoselective synthesis of complex molecules, a critical aspect in the development of new therapeutic agents and biologically active compounds. This guide will detail the pivotal role of this compound in several key synthetic transformations, including its preparation, reduction to amino sugars, participation in oxime ligation reactions, and its use in cycloaddition reactions to form heterocyclic systems.

Synthesis of D-Glucose Oxime

The preparation of D-glucose oxime is a straightforward and high-yielding reaction involving the condensation of D-glucose with hydroxylamine. The reaction proceeds with the open-chain aldehyde form of glucose, which is in equilibrium with its cyclic hemiacetal forms in solution.

Experimental Protocol: Synthesis of D-Glucose Oxime

Materials:

-

D-Glucose

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other mild base

-

Ethanol

-

Water

Procedure:

-

Dissolve D-glucose (1 equivalent) in a minimal amount of warm water.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water or aqueous ethanol.

-

Add the hydroxylamine solution to the glucose solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically cooled in an ice bath to induce crystallization of the D-glucose oxime.

-

The crystalline product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization:

-

In the solid state, D-glucose oxime primarily exists in the cyclic β-pyranose form.[1]

-

In aqueous solution, it establishes an equilibrium between the β-pyranose (23%), α-pyranose (7%), and the open-chain syn-(E) (56.5%) and anti-(Z) (13.5%) isomers.[1]

Key Synthetic Applications of this compound

Reduction to Amino Sugars: Synthesis of 1-Amino-1-deoxy-D-glucitol

The reduction of the oxime functionality provides a direct route to amino sugars, which are important structural motifs in many natural products and pharmaceuticals. 1-Amino-1-deoxy-D-glucitol is a valuable chiral building block. While various reducing agents can be employed, a common method involves the use of sodium borohydride, often in the presence of a Lewis acid to enhance its reactivity towards the oxime.

Experimental Protocol: Reduction of D-Glucose Oxime

Materials:

-

D-Glucose oxime

-

Sodium borohydride (NaBH₄)

-

Zirconium(IV) chloride (ZrCl₄) or other suitable Lewis acid

-

Alumina (Al₂O₃) (optional, for solid-phase reactions)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Water

Procedure (adapted from a general protocol for oxime reduction): [2]

-

To a solution or suspension of D-glucose oxime (1 equivalent) in a suitable solvent (e.g., a protic solvent like ethanol or an aprotic solvent for reactions with Lewis acids), add the Lewis acid (e.g., ZrCl₄, 1 equivalent) if required.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (a molar excess, e.g., 5 equivalents) portion-wise to the stirred mixture.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

The product, 1-amino-1-deoxy-D-glucitol, can be isolated and purified by appropriate workup and chromatographic techniques.

Oxime Ligation for Bioconjugation

Oxime ligation is a powerful chemoselective reaction for the conjugation of biomolecules. It involves the reaction of an aminooxy-functionalized molecule with a carbonyl compound (aldehyde or ketone). Glucose can be ligated to aminooxy-containing peptides or other molecules through the formation of a stable oxime bond.[3][4][5][6]

Experimental Protocol: Oxime Ligation of a Peptide with Glucose

Materials:

-

Aminooxy-functionalized peptide (e.g., containing an aminooxyacetyl group, Aoa)

-

D-Glucose

-

Aniline (as a catalyst)

-

Anhydrous Dimethylformamide (DMF)

Procedure (adapted from a rapid ligation protocol): [3][5]

-

Dissolve the aminooxy-functionalized peptide in anhydrous DMF.

-

Add a solution of D-glucose (in molar excess, e.g., 100 equivalents) in anhydrous DMF.

-

Add aniline (2 equivalents) as a catalyst.

-

Heat the reaction mixture (e.g., at 75 °C) for a short duration (e.g., 5 minutes).

-

The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

The resulting glycoconjugate can be purified by reverse-phase HPLC.

Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition

This compound can serve as a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates can undergo cycloaddition reactions with alkenes or alkynes to furnish isoxazolines and isoxazoles, respectively. This strategy allows for the synthesis of complex chiral heterocyclic compounds.

Experimental Protocol: Synthesis of a Protected Isoxazoline Glucoside

Materials:

-

Protected D-glucose oxime (e.g., 2,3:4,6-di-O-(tetraisopropyldisiloxane-1,3-diyl)-D-glucose oxime)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Suitable solvent (e.g., an inert solvent like toluene or dichloromethane)

Procedure (based on a reported synthesis): [1]

-

Dissolve the protected D-glucose oxime (1 equivalent) in a suitable anhydrous solvent.

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the solution.

-

The reaction proceeds through a nitrone intermediate, which undergoes an intramolecular 1,3-dipolar cycloaddition. The reaction may be heated to facilitate the cycloaddition.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting protected isoxazoline glucoside is purified by column chromatography.

Quantitative Data

The following tables summarize representative yields for the key transformations of this compound and its derivatives.

Table 1: Synthesis of D-Glucose Oxime and Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| D-Glucose | NH₂OH·HCl, NaOAc | D-Glucose Oxime | Good to Excellent | [1] |

| Glyceraldehyde, Glucose, Maltose | Decyloxyamine, Anthranilic acid | (E)-Oxime ether | 53-98 | [1] |

Table 2: Synthesis of Isoxazoline and Disaccharide Mimics from this compound Derivatives

| This compound Derivative | Reactant | Product | Yield (%) | Reference |

| 2,3:4,6-di-O-(tetraisopropyldisiloxane-1,3-diyl)-glucose oxime | DMAD | TIPDS-protected isoxazoline glucoside | 87 | [1] |

| Methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | D-Glucose | Disaccharide mimic | 80-92 | [7] |

| Reduced Disaccharide Mimic | Methyl 6-deoxy-6-methoxyamino-D-glucopyranoside | Trisaccharide mimic | 65 | [7] |

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and workflows involving this compound.

Caption: Formation of D-Glucose Oxime from D-Glucose.

Caption: Workflow for Oxime Ligation of a Peptide with Glucose.

Caption: Synthesis of an Isoxazoline from a Protected this compound.

Conclusion

This compound stands as a testament to the power of carbohydrate chemistry in providing versatile and chiral synthons for organic synthesis. Its accessibility and the diverse reactivity of the oxime group make it an invaluable precursor for the construction of a wide range of nitrogen-containing compounds, from fundamental building blocks like amino sugars to complex glycoconjugates and heterocyclic systems. The methodologies outlined in this guide highlight the practical utility of this compound and are intended to inspire further innovation in the fields of synthetic chemistry, drug discovery, and materials science. The continued exploration of this compound and other sugar-derived precursors will undoubtedly lead to the development of novel and efficient synthetic routes to molecules of significant biological and industrial importance.

References

- 1. Chemocatalytic value addition of glucose without carbon–carbon bond cleavage/formation reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-1-deoxy-d-glucitol | C6H15NO5 | CID 129728480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a novel analogue of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-D-mannitol, via an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose | UBC Chemistry [chem.ubc.ca]

- 6. Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics [mdpi.com]

- 7. juniperpublishers.com [juniperpublishers.com]

The Pivotal Role of Glucose Oxime in Modern Carbohydrate Chemistry: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted role of glucose oxime in carbohydrate chemistry. It delves into its synthesis, diverse reactions, and critical applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and application in research and development.

Introduction: The Versatility of a Glucose Derivative

This compound, a derivative of glucose formed by the condensation of its open-chain aldehyde form with hydroxylamine, serves as a cornerstone in synthetic carbohydrate chemistry. Its unique structural features, possessing both the polyhydroxy backbone of a sugar and the reactive oxime functionality, render it a versatile building block for a myriad of chemical transformations. This guide explores the fundamental aspects of this compound, from its synthesis and isomeric forms to its strategic applications in drug discovery and glycoconjugation.

In aqueous solution, D-glucose oxime exists as a mixture of isomers: the cyclic β-pyranose (23%), α-pyranose (7%), and the open-chain syn-(E) (56.5%) and anti-(Z) (13.5%) forms.[1] This equilibrium is a critical consideration in its reactivity and applications.

Synthesis and Characterization

The synthesis of this compound is a fundamental reaction in carbohydrate chemistry, typically achieved through the reaction of D-glucose with hydroxylamine hydrochloride in the presence of a base.[2] This reaction serves as a classical test for the presence of a carbonyl group in glucose.[3]

Data Presentation: Synthesis and Isomer Distribution

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

| Reaction | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Oximation of D-Glucose | D-Glucose, Hydroxylamine HCl | Pyridine | Room Temp | - | - | [2] |

| Oximation of Aldehydes | Various Aldehydes, NH2OH·HCl | Oxalic Acid/CH3CN | Reflux | 55-90 min | 90-95 | [4] |

| Ultrasound-Assisted Oximation | Aldehydes/Ketones, NH2OH·HCl | Water/EtOH | - | - | 81-95 | [5] |

| Conversion to Isoxazoline | Protected this compound, DMAD | - | - | - | 87 | [1] |

| Monoconjugation (Oxime Ligation) | Glucose, Dimeric N-alkoxyammonium | Methanol | 65 | 16 h | 11 | [6] |

| Isomer | Percentage in Aqueous Solution | Reference |

| β-pyranose | 23% | [1] |

| α-pyranose | 7% | [1] |

| syn-(E)-oxime | 56.5% | [1] |

| anti-(Z)-oxime | 13.5% | [1] |

Experimental Protocols

Protocol 1: Synthesis of D-Glucose Oxime

This protocol describes the synthesis of D-glucose oxime from D-glucose and hydroxylamine hydrochloride.

Materials:

-

D-Glucose

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Pyridine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Distilled water

Procedure:

-

Dissolve D-glucose in methanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and then add methanol. The base (sodium acetate or pyridine) is used to neutralize the HCl and liberate free hydroxylamine.

-

Add the hydroxylamine solution dropwise to the glucose solution with stirring at room temperature.

-

The reaction mixture is typically stirred overnight at room temperature or gently refluxed for a few hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and induce crystallization by the dropwise addition of water.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization: The product, D-glucose oxime, can be characterized by:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure and can be used to determine the ratio of isomers in solution.

-

IR Spectroscopy: The presence of a C=N bond (oxime) and O-H groups will be evident.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Key Reactions and Applications in Carbohydrate Chemistry

This compound is a versatile intermediate for various chemical transformations, leading to a diverse range of valuable compounds.

Oxime Ligation for Glycoconjugation

The oxime group provides a powerful tool for "oxime ligation," a chemoselective reaction used to conjugate sugars to peptides, proteins, and other biomolecules. This method is particularly advantageous as it can be performed on unprotected sugars in aqueous conditions.

Protocol 2: Oxime Ligation of a Peptide with Glucose

This protocol provides a general procedure for the conjugation of a peptide containing an aminooxy group with glucose.

Materials:

-

Peptide with an aminooxy group (e.g., OTK8[Aoa])

-

D-Glucose

-

Aniline (catalyst)

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine (for Fmoc deprotection if applicable)

-

Trifluoroacetic acid (TFA)

-

Acetone

Procedure:

-

If the aminooxy group on the peptide is Fmoc-protected, dissolve the peptide in 30% piperidine in anhydrous DMF at 75°C for 1 minute to remove the protecting group.

-

Quench the deprotection reaction with TFA.

-

Add a solution of aniline (2 equivalents) and a large excess of D-glucose (100 equivalents) in anhydrous DMF.

-

Heat the reaction mixture at 75°C for 5 minutes.

-

Quench the ligation reaction with acetone.

-

Purify the resulting glycoconjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Elaboration

Despite existing as a mixture of isomers, glucose oximes can be recognized as substrates by certain enzymes, allowing for further enzymatic modifications to create more complex oligosaccharides. For instance, N-acetylglucosamine (GlcNAc) oximes have been shown to be substrates for β(1,4)-galactosyltransferase (β4GalT1).

Protocol 3: Enzymatic Galactosylation of a GlcNAc Oxime

This protocol outlines the enzymatic galactosylation of a GlcNAc oxime derivative.

Materials:

-

GlcNAc oxime derivative

-

β(1,4)-galactosyltransferase (β4GalT1)

-

Uridine diphosphate galactose (UDP-Gal)

-

Reaction Buffer (e.g., MES buffer, pH 7)

Procedure:

-

Dissolve the GlcNAc oxime derivative in the reaction buffer.

-

Add UDP-Gal to the solution.

-

Initiate the reaction by adding β4GalT1.

-

Incubate the reaction mixture at 37°C. The reaction time can be extended (e.g., up to 6 days) to allow for the equilibration of isomers and drive the reaction towards the product.

-

Monitor the reaction progress by HPLC or mass spectrometry.

-

Purify the resulting galactosylated product using appropriate chromatographic techniques.

Role in Drug Discovery and Development

Sugar oximes, including this compound derivatives, have garnered significant interest in drug discovery. They have been investigated as:

-

Enzyme Inhibitors: this compound derivatives can act as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism.[1] This has implications for the development of treatments for metabolic disorders like diabetes.

-

Cholinesterase Reactivators: Certain sugar oximes have shown potential as reactivators of cholinesterase, an enzyme inhibited by organophosphate nerve agents.[1]

-

Surfactants: The amphiphilic nature of some sugar oximes makes them useful as surfactants.[1]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships involving this compound.

Conclusion

This compound stands as a testament to the chemical diversity that can be achieved from a simple monosaccharide. Its accessibility, coupled with the reactivity of the oxime functionality, has cemented its place as a valuable tool in the arsenal of carbohydrate chemists. From fundamental synthetic transformations to the cutting edge of drug discovery and bioconjugation, the applications of this compound continue to expand. This guide provides a foundational understanding and practical protocols to leverage the potential of this compound in advancing research and development in the chemical and biomedical sciences.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. D+glucose reacts with hydroxyl amine and yields oxime class 12 chemistry CBSE [vedantu.com]

- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. scielo.org.za [scielo.org.za]

- 6. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Framework for Investigating the Stability of Glucose Oxime Isomers

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for studying the stability of glucose oxime isomers. While experimental evidence confirms the existence of multiple isomers in solution, a detailed theoretical and computational analysis of their relative stabilities is not extensively documented in publicly available literature. This document outlines the known isomeric forms, proposes a robust computational methodology for their investigation, and presents the expected data formats and visualizations to guide future research in this area.

Introduction to this compound Isomerism

Glucose, a fundamental monosaccharide, reacts with hydroxylamine to form this compound. This reaction is a classic test for the presence of an aldehyde group. In aqueous solution, D-glucose oxime is known to exist as an equilibrium mixture of several isomers.[1][2] These include cyclic pyranose forms and acyclic (open-chain) forms, with the latter existing as geometric isomers around the C=N double bond.

The primary isomers of interest are:

-

β-D-glucopyranose oxime

-

α-D-glucopyranose oxime

-

syn-(E)-D-glucose oxime (acyclic)

-

anti-(Z)-D-glucose oxime (acyclic)

Experimental studies have provided estimates of the relative populations of these isomers in aqueous solution, suggesting that the syn-(E)-acyclic form is the most abundant, followed by the β-pyranose form.[2] However, the underlying thermodynamic and structural reasons for this distribution require a detailed theoretical investigation.

Proposed Computational Methodology

To elucidate the relative stabilities of this compound isomers, a computational approach based on Density Functional Theory (DFT) is recommended. DFT has been successfully applied to study the stereochemistry and stability of various oxime-containing compounds.[3][4]

Software and Initial Structure Preparation

Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are suitable for these calculations. Initial 3D structures for each of the four main isomers of D-glucose oxime should be generated using a molecular builder and subjected to an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 or a molecular mechanics force field like MMFF94s.

Gas-Phase Geometry Optimization and Frequency Calculations

The initial structures should then be optimized in the gas phase using a DFT functional and basis set known to provide accurate results for organic molecules. A common and effective choice is the B3LYP functional with the 6-31+G(d) or a larger basis set like 6-311++G(d,p).[3] To account for dispersion forces, which are significant in these flexible molecules, an empirical dispersion correction such as Grimme's D3(BJ) should be included.

Following optimization, a frequency calculation at the same level of theory must be performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

Solvation Effects

Since the isomer distribution is observed in aqueous solution, it is crucial to model the effect of the solvent. This can be achieved using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, with water as the solvent. The gas-phase optimized geometries should be re-optimized in the presence of the solvent model.

High-Accuracy Energy Calculations

For more accurate relative energies, single-point energy calculations can be performed on the solvent-optimized geometries using a more sophisticated and computationally expensive method. A double-hybrid functional like B2PLYP with a larger basis set (e.g., def2-TZVP) can provide more reliable energy differences.[3][5]

The Gibbs free energy of each isomer in solution (G_solv) can then be calculated as:

Gsolv = Esingle-point,solv + Gcorr,gas

where Esingle-point,solv is the single-point energy in solution and Gcorr,gas is the thermal correction to the Gibbs free energy from the gas-phase frequency calculation. The relative Gibbs free energies (ΔG) will indicate the theoretical equilibrium population of the isomers.

Data Presentation

The quantitative results from the proposed computational study should be summarized in clear, well-structured tables to allow for easy comparison of the stability and structural parameters of the different isomers.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| syn-(E)-D-glucose oxime | |||

| anti-(Z)-D-glucose oxime | |||

| β-D-glucopyranose oxime | |||

| α-D-glucopyranose oxime |

Note: Energies are relative to the most stable isomer.

Table 2: Key Geometric Parameters of Acyclic this compound Isomers

| Isomer | C=N Bond Length (Å) | N-O Bond Length (Å) | C1-C2-N-O Dihedral Angle (°) |

| syn-(E)-D-glucose oxime | |||

| anti-(Z)-D-glucose oxime |

Visualization of Isomeric Relationships and Workflow

Visual diagrams are essential for understanding the relationships between the isomers and the computational workflow.

References

- 1. This compound | 608-81-1 | Benchchem [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Glucose Oxime: A Detailed Protocol for Laboratory Applications

Abstract

This document provides a comprehensive protocol for the synthesis of D-glucose oxime, a derivative of glucose with applications in various fields of chemical and pharmaceutical research. The synthesis involves the reaction of D-glucose with hydroxylamine hydrochloride in the presence of a base. This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, quantitative data summary, and a visual representation of the experimental workflow.

Introduction

Glucose oxime is formed through the condensation reaction between the aldehyde group of D-glucose (in its open-chain form) and hydroxylamine.[1][2] This reaction is a standard method for the derivatization of aldehydes and ketones. In solution, D-glucose oxime can exist as a mixture of isomers, including the cyclic α- and β-pyranose forms, as well as the open-chain syn-(E) and anti-(Z) isomers.[1] The solid-state is predominantly the cyclic β-pyranose form.[1] The synthesis of this compound is a fundamental procedure in carbohydrate chemistry and serves as a precursor for the synthesis of more complex molecules.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of D-glucose oxime.

| Parameter | Value | Reference |

| Reactants | ||

| D-Glucose (Anhydrous) | 1.0 molar equivalent | N/A |

| Hydroxylamine Hydrochloride | 1.1 - 1.5 molar equivalents | General Practice |

| Sodium Acetate (Anhydrous) | 1.5 - 2.0 molar equivalents | General Practice |

| Reaction Conditions | ||

| Solvent | 95% Ethanol | General Practice |

| Temperature | Reflux (approx. 80-90 °C) | General Practice |

| Reaction Time | 1 - 2 hours | General Practice |

| Product Characterization | ||

| Yield | Typically high (estimated >80%) | General Practice |

| Appearance | White crystalline solid | [2] |

| Melting Point | 138-140 °C | Not Found |

Note: Specific yield and melting point data from a single, definitive source for this exact procedure were not available in the searched literature. The provided values are based on general procedures for oxime synthesis and should be confirmed experimentally.

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of D-glucose oxime.

Materials:

-

D-Glucose (anhydrous)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (anhydrous)

-

Ethanol (95%)

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker (500 mL)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 g of D-glucose and 5.0 g of hydroxylamine hydrochloride in 100 mL of 95% ethanol.

-

Addition of Base: To the stirred solution, add 8.0 g of anhydrous sodium acetate. The sodium acetate acts as a base to neutralize the HCl from the hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the glucose.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux with continuous stirring for 1.5 hours.

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator or by distillation.

-

Crystallization: Pour the concentrated solution into 200 mL of cold distilled water in a beaker. Place the beaker in an ice bath and stir the mixture to induce crystallization.

-

Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with two portions of 20 mL of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified D-glucose oxime in a desiccator or a vacuum oven at low heat.

-

Characterization: Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of D-glucose oxime.

Caption: Workflow for the synthesis of D-glucose oxime.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

-

Hydroxylamine hydrochloride is harmful if swallowed and can cause skin irritation. Handle with care.

-

All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of D-glucose oxime in a laboratory setting. The procedure utilizes readily available reagents and standard laboratory equipment. By following this protocol, researchers can successfully synthesize and isolate D-glucose oxime for their specific research needs.

References

Applications of Glucose Oxime in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of glucose oxime in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of complex molecules and as a pharmacologically active scaffold. Detailed protocols for its synthesis and key applications are provided to facilitate its use in the laboratory.

Application Notes

This compound, a derivative of glucose, has emerged as a valuable tool in drug discovery due to its unique chemical properties and biological activities. Its applications can be broadly categorized into its role as a versatile synthetic intermediate and as a core structure for the development of bioactive compounds.

1. A Versatile Intermediate for Complex Molecule Synthesis

This compound is a key starting material for the synthesis of a wide array of complex molecular architectures, providing a rich scaffold for combinatorial chemistry and the generation of diverse compound libraries.[1]

-

Iminosugars and Bicyclic Mimetics: The open-chain form of this compound allows for the installation of an oxime functionality at a terminal position, which can be further manipulated to synthesize complex heterocyclic compounds like iminosugars with seven-membered rings and bicyclic sugar mimetics through intramolecular cycloaddition reactions.

-

Glycoconjugates: The oxime group serves as a chemical handle for "oxime ligation," a highly chemoselective reaction used to conjugate sugars to peptides, proteins, lipids, and other biomolecules.[2] This has been instrumental in the synthesis of neo-glycopeptides and other complex bioconjugates for targeted drug delivery and immunological studies.[2]

-

Heterocyclic Compounds: Sugar oximes can be readily converted into other important heterocyclic systems, such as isoxazolines and nitriles, which are prevalent in many biologically active molecules.[2] For instance, the reaction of a protected this compound with dimethyl acetylenedicarboxylate (DMAD) yields isoxazoline glucosides.[2]

2. A Scaffold for Bioactive Molecules

Derivatives of this compound have demonstrated a range of biological activities, making them attractive candidates for drug development.

-

Acetylcholinesterase (AChE) Reactivators: Sugar oximes have been extensively investigated as reactivators of acetylcholinesterase, an enzyme crucial for nerve function that is inhibited by organophosphorus poisoning.[2] The sugar moiety can enhance the permeability of these reactivators through biological membranes, potentially improving their efficacy as antidotes.[2][3]

-

Enzyme Inhibitors: Various sugar oximes have been identified as broad-spectrum inhibitors of glycosidases.[2] Additionally, oxime-based inhibitors have been developed for other key drug targets:

-

Glucose Transporter 1 (GLUT1) Inhibitors: Novel oxime-based inhibitors have been identified that can hinder glucose uptake and cell growth in cancer cells, which often overexpress GLUT1.[4]

-

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: An oxime-containing C-glucosylarene has been identified as a potential SGLT2 inhibitor for the treatment of hyperglycemia in diabetes.

-

-

Antimicrobial and Anticancer Agents: The oxime functional group is present in several FDA-approved drugs, including cephalosporin antibiotics.[5] Furthermore, oxime derivatives have shown promise for their anti-inflammatory, antioxidant, and anticancer activities.[6]

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives from the literature.

Table 1: Reactivation Kinetics of Human Acetylcholinesterase (hAChE) by Sugar Oximes

| Compound | Inhibitor | kr2 (M-1min-1) |

| Sugar Oxime 1 | NEDPA | 183 ± 20 |

| Sugar Oxime 2 | NEDPA | 210 ± 20 |

| HI-6 | NEDPA | 240 ± 10 |

| Obidoxime | NEDPA | 1500 ± 100 |

| 2-PAM | NEDPA | 160 ± 10 |

| Sugar Oxime 1 | Paraoxon | 1100 ± 100 |

| Sugar Oxime 2 | Paraoxon | 1000 ± 100 |

| HI-6 | Paraoxon | 1000 ± 100 |

| Obidoxime | Paraoxon | 11000 ± 1000 |

| 2-PAM | Paraoxon | 1200 ± 100 |

Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against organophosphorus poisoning.[7]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Sugar Oximes against hAChE

| Compound | IC50 (µM) |

| Sugar Oxime 1 | 390 ± 40 |

| Sugar Oxime 2 | > 1000 |

| Sugar Oxime 3 | 110 ± 10 |

| Sugar Oxime 4 | 200 ± 20 |

Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against organophosphorus poisoning.[7]

Experimental Protocols

Protocol 1: General Synthesis of D-Glucose Oxime

This protocol describes a standard method for the synthesis of D-glucose oxime from D-glucose and hydroxylamine hydrochloride.

Materials:

-

D-Glucose

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate (NaOAc) or Pyridine

-

Methanol (MeOH)

-

Water

Procedure:

-

Dissolve D-glucose (1 equivalent) in methanol.

-

Add sodium acetate (1.2 equivalents) or pyridine (1.2 equivalents) to the solution and stir until dissolved.

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 1-2 hours. Alternatively, the reaction can be stirred at room temperature overnight.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C.

-

Slowly add water dropwise to induce crystallization of the this compound.[8]

-

Filter the crystalline product, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Oxime Ligation of a Sugar to an Aminooxy-Linker

This protocol outlines a rapid and efficient method for conjugating a sugar to a molecule containing an aminooxy group using microwave irradiation.[9]

Materials:

-

Unprotected reducing sugar (e.g., N-acetylglucosamine) (1 equivalent)

-

Aminooxy-functionalized linker (1 equivalent)

-

0.1 M Ammonium acetate (NH4OAc) buffer, pH 4.5

Procedure:

-

In a microwave-safe reaction vessel, dissolve the aminooxy linker and the unprotected sugar in 0.1 M NH4OAc buffer (pH 4.5).

-

Place the vessel in a microwave reactor.

-

Irradiate the reaction mixture at a maximum of 50°C for 30 minutes (e.g., 400 W with a 2-minute ramp to temperature).[9]

-

After the reaction is complete, freeze-dry the solution.

-

Purify the resulting oxime-linked glycoconjugate by flash chromatography (e.g., using a mobile phase of CHCl3:MeOH:H2O, 6:4:0.5).[9]

Protocol 3: One-Pot Fmoc-Deprotection and Oxime Ligation

This protocol is designed for the rapid labeling of peptides containing an Fmoc-protected aminooxy group with D-glucose.[10]

Materials:

-

Fmoc-protected aminooxy peptide (Fmoc-Aoa-peptide)

-

30% Piperidine in anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Aniline

-

D-Glucose

-

Anhydrous DMF

-

Acetone

Procedure:

-

Dissolve the Fmoc-Aoa-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF for 1 minute to remove the Fmoc protecting group.[10]

-

Quench the reaction with neat TFA (to approximately 30% v/v).[10]

-

Add a pre-heated solution of aniline (2 equivalents) and D-glucose (100 equivalents) in anhydrous DMF.[10]

-

Allow the ligation reaction to proceed for 5 minutes at 75°C.[10]

-

Quench the reaction with acetone.

-

Purify the resulting glucose-conjugated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: this compound as a versatile precursor for diverse scaffolds.

Caption: Inhibition of GLUT1 by an oxime-based inhibitor.

References

- 1. Sugar-oximes, new potential antidotes against organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Oxime-based inhibitors of glucose transporter 1 displaying antiproliferative effects in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A New Class of Bi- and Trifunctional Sugar Oximes as Antidotes against Organophosphorus Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glucose Oxime as a Versatile Starting Material for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose oxime, a derivative of the ubiquitous monosaccharide D-glucose, serves as a highly versatile and chiral starting material for the synthesis of a wide array of heterocyclic compounds. The inherent stereochemistry and multiple functional groups of the glucose backbone provide a unique scaffold for the construction of complex molecules with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from this compound, including isoxazolines, lactams, and pyrazoles.

The conversion of glucose to its oxime introduces a nucleophilic nitrogen atom, opening pathways to numerous cyclization and derivatization reactions. The hydroxyl groups of the sugar moiety can be protected or left unprotected, allowing for further chemical modifications and influencing the solubility and reactivity of the resulting compounds. The key reaction types highlighted in these notes include 1,3-dipolar cycloadditions and Beckmann rearrangements, which are fundamental transformations in heterocyclic chemistry.[1][2]

General Workflow

The synthesis of heterocyclic compounds from D-glucose via this compound generally follows a multi-step process. This typically involves the initial formation of this compound, optional protection of the hydroxyl groups, the core heterocyclic ring-forming reaction, and subsequent deprotection or further functionalization.

Caption: General workflow from D-glucose to heterocyclic compounds for drug discovery.

Experimental Protocols

Protocol 1: Synthesis of D-Glucose Oxime

This protocol describes the synthesis of D-glucose oxime from D-glucose. The reaction involves the condensation of the aldehyde group of glucose with hydroxylamine hydrochloride.

Materials:

-

D-Glucose

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol

-

Distilled water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve D-glucose (1 equivalent) in a minimal amount of warm water.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water to the glucose solution.

-

Add pyridine (2 equivalents) to the mixture to act as a base and catalyst.

-

Reflux the reaction mixture in an ethanol-water solvent system for 2-4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated HCl to precipitate the pyridine as its hydrochloride salt.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.

-

The crude D-glucose oxime can be purified by recrystallization from a suitable solvent system like methanol/ethanol. In aqueous solution, D-glucose oxime exists as an equilibrium mixture of cyclic (α- and β-pyranose) and acyclic (Z- and E-) isomers.[1][4]

Expected Yield: 70-85%